molecular formula C24H20N2O2 B11086258 3'-hydroxy-1'-(2-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

3'-hydroxy-1'-(2-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

Cat. No.: B11086258
M. Wt: 368.4 g/mol
InChI Key: OFHUQAPFAHXDJE-UHFFFAOYSA-N
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Description

3’-Hydroxy-1’-(2-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound belonging to the class of biindoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-hydroxy-1’-(2-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multi-step organic reactions. One common approach is the condensation of 2-methylbenzylamine with an indole derivative under acidic conditions to form the biindole core. Subsequent hydroxylation at the 3’ position can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 3’ position can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the indole units into more saturated forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated indole derivatives.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

Chemistry

In chemistry, 3’-hydroxy-1’-(2-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can serve as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to natural indole derivatives makes it a valuable tool for investigating biological processes involving indole compounds.

Medicine

Potential medicinal applications include its use as a lead compound for drug development. The compound’s ability to interact with biological targets such as enzymes and receptors can be harnessed to design new therapeutic agents.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism by which 3’-hydroxy-1’-(2-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group and indole units can form hydrogen bonds and π-π interactions, facilitating binding to active sites and influencing biological activity. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Hydroxy-1’-(2-chlorobenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one
  • 3’-Hydroxy-1’-(2-fluorobenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one
  • 3’-Hydroxy-1’-(2-bromobenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one

Uniqueness

The uniqueness of 3’-hydroxy-1’-(2-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one lies in its specific substitution pattern and functional groups. The presence of the 2-methylbenzyl group and the hydroxyl group at the 3’ position confer distinct chemical properties and reactivity compared to other similar compounds. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

3-hydroxy-3-(1H-indol-3-yl)-1-[(2-methylphenyl)methyl]indol-2-one

InChI

InChI=1S/C24H20N2O2/c1-16-8-2-3-9-17(16)15-26-22-13-7-5-11-19(22)24(28,23(26)27)20-14-25-21-12-6-4-10-18(20)21/h2-14,25,28H,15H2,1H3

InChI Key

OFHUQAPFAHXDJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(C4=CNC5=CC=CC=C54)O

Origin of Product

United States

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